2-Methoxy-6-vinylphenylboronic Acid
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Overview
Description
2-Methoxy-6-vinylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO3. It is a derivative of phenylboronic acid, featuring a methoxy group and a vinyl group attached to the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-vinylphenylboronic acid typically involves the borylation of 2-methoxy-6-vinylbenzene. One common method is the Miyaura borylation reaction, where the vinylbenzene derivative is treated with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and yields the desired boronic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-vinylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
2-Methoxy-6-vinylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Methoxy-6-vinylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst . The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methoxy and vinyl groups, making it less versatile in certain synthetic applications.
2-Vinylphenylboronic Acid: Similar but lacks the methoxy group, which can affect its reactivity and solubility.
2-Methoxyphenylboronic Acid: Lacks the vinyl group, limiting its use in reactions requiring a vinyl functionality.
Uniqueness: 2-Methoxy-6-vinylphenylboronic acid’s combination of methoxy and vinyl groups provides unique reactivity and selectivity in organic synthesis. The methoxy group can donate electron density, stabilizing intermediates, while the vinyl group offers additional sites for functionalization .
Properties
Molecular Formula |
C9H11BO3 |
---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
(2-ethenyl-6-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h3-6,11-12H,1H2,2H3 |
InChI Key |
IHNLSOGRBYGFGI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C=C)(O)O |
Origin of Product |
United States |
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